2-(5-Chloro-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide
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Overview
Description
2-(5-Chloro-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenoxy group, an ethoxy group, and an acetamide moiety. Its synthesis and reactivity make it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The initial step involves the reaction of 5-chloro-2-ethoxyphenol with a suitable halogenating agent to introduce the chloro substituent.
Aminomethylation: The phenoxy intermediate is then subjected to aminomethylation using 1-phenylethylamine in the presence of a suitable catalyst.
Acetamidation: The final step involves the reaction of the aminomethylated intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding phenoxy acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
2-(5-Chloro-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-ethoxy-4-{[(4-piperidinylmethyl)amino]methyl}phenoxy)-N-(2-methyl-2-propanyl)acetamide
- 2-(5-Chloro-2-ethoxy-4-{[(1-hydroxy-2-methyl-2-propanyl)amino]methyl}phenoxy)-N-(2-phenylethyl)acetamide hydrochloride
Uniqueness
2-(5-Chloro-2-ethoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
938016-75-2 |
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Molecular Formula |
C19H23ClN2O3 |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-[5-chloro-2-ethoxy-4-[(1-phenylethylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C19H23ClN2O3/c1-3-24-17-9-15(16(20)10-18(17)25-12-19(21)23)11-22-13(2)14-7-5-4-6-8-14/h4-10,13,22H,3,11-12H2,1-2H3,(H2,21,23) |
InChI Key |
FZIPBKMZGIZFKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CNC(C)C2=CC=CC=C2)Cl)OCC(=O)N |
Origin of Product |
United States |
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